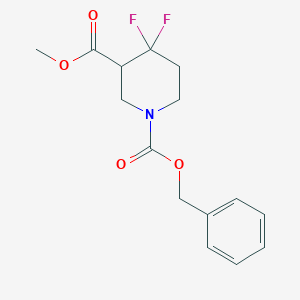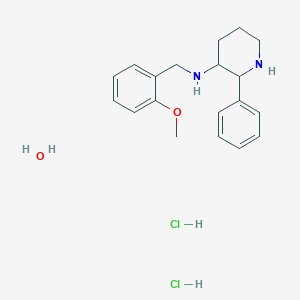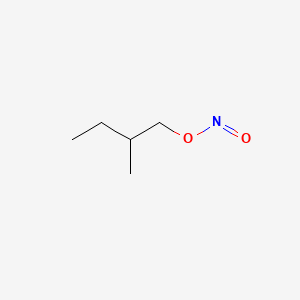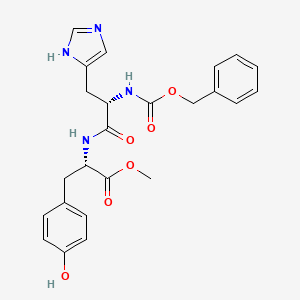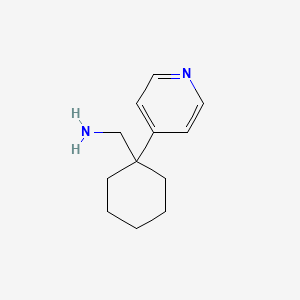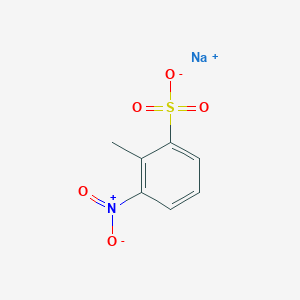
Sodium 2-methyl-3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C7H6NNaO5S. It is a derivative of benzenesulfonic acid, where a nitro group and a methyl group are substituted at the 3rd and 2nd positions, respectively. This compound is typically used in various chemical processes and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-nitrobenzenesulfonate can be achieved through a sulfonation reaction. One common method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures ranging from 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with an alkali, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced filtration techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-methyl-3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-methyl-3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of sodium 2-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Sodium 3-nitrobenzenesulfonate: Similar structure but lacks the methyl group at the 2nd position.
Sodium 4-nitrobenzenesulfonate: Nitro group is positioned at the 4th position instead of the 3rd.
Sodium 2-methyl-4-nitrobenzenesulfonate: Both methyl and nitro groups are present but at different positions.
Uniqueness: Sodium 2-methyl-3-nitrobenzenesulfonate is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C7H6NNaO5S |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
sodium;2-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
PADZMVINEWIQJC-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=C1S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
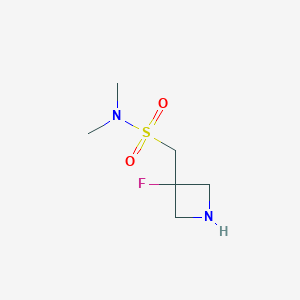
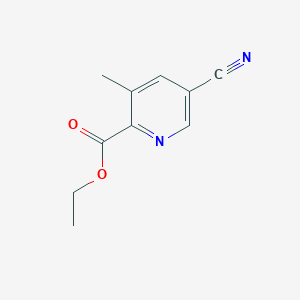

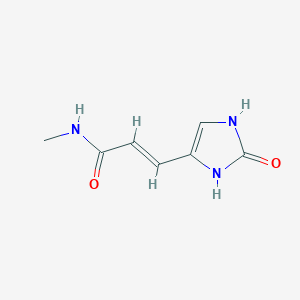
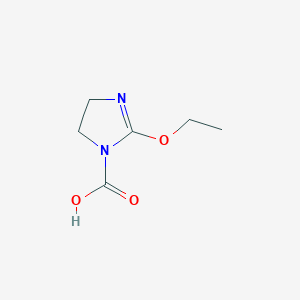
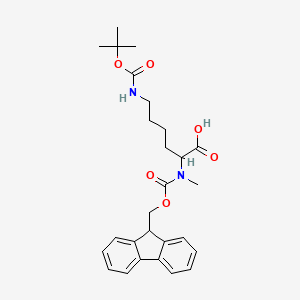
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
